molecular formula C18H15FN4O2 B2887618 2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941995-33-1

2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2887618
CAS No.: 941995-33-1
M. Wt: 338.342
InChI Key: HIJLTEXBUDGMCO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .


Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One common method involves the condensation of aromatic 1,2-diketones and thiosemicarbazide in a mixed green solvent . This is often followed by S-alkylation of the resulting 1,2,4-triazine-3-thiols to afford S-substituted derivatives .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives can vary widely depending on the specific compound and reaction conditions. For example, some imidazole derivatives have been shown to undergo reactions with primary amines to yield tri-substituted-1,3,5-triazines .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” would depend on its specific structure.

Scientific Research Applications

Antiviral Activity

The chemical synthesis of derivatives related to imidazo[1,2-a]-s-triazine, including compounds structurally similar to 2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione, has been explored for antiviral applications. These compounds exhibit moderate activity against viruses like rhinovirus at non-toxic dosage levels (Kim et al., 1978).

Herbicidal Applications

Research on dihydropyrimido-benzimidazole analogs, which are structurally related to the compound , has shown significant herbicidal activities. The activity of these compounds has been linked to the inhibition of photosystem II in plants, a mechanism shared by several herbicides (Bocion et al., 1987).

CO2 Capture

Triazine-based benzimidazole-linked polymers, which could include structures similar to the specified compound, have been synthesized and demonstrated significant CO2 capture capabilities. These materials show high selectivity for CO2 over N2, making them potential candidates for environmental applications in CO2 sequestration (Sekizkardes et al., 2014).

Antimicrobial Activity

Benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds within this chemical framework, including structures akin to the compound , show broad-spectrum antimicrobial activity against bacterial and fungal strains, presenting potential for development as antimicrobial agents (Padalkar et al., 2014).

Antiproliferative Activity

Novel benzimidazole derivatives structurally related to this compound have been synthesized and assessed for their antiproliferative activity. These compounds have been tested against various human cancer cell lines, indicating their potential in cancer research and therapy (Hranjec et al., 2012).

Safety and Hazards

The safety and hazards associated with imidazole derivatives can vary widely depending on the specific compound. Some imidazole derivatives are used as pharmaceuticals and have been shown to be safe for use in humans under specific conditions .

Future Directions

Research into imidazole derivatives is ongoing, with many potential applications in fields such as medicinal chemistry and agrochemistry . Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .

Properties

IUPAC Name

2-benzyl-8-(4-fluorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-6-8-15(9-7-14)21-10-11-22-16(24)17(25)23(20-18(21)22)12-13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJLTEXBUDGMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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